1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride is a synthetic chemical compound utilized in scientific research, particularly in the study of G protein-coupled receptors (GPCRs) and their role in various physiological processes. [] It belongs to the class of piperazine derivatives and is structurally related to other compounds with pharmacological activity at different GPCR subtypes. []
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride comprises a central piperazine ring connected to a pyridine ring through a carbonyl linker. The pyridine ring is further substituted with a piperidine ring at the 6-position. The dihydrochloride salt indicates the presence of two hydrochloric acid molecules associated with the compound. Detailed structural data like bond lengths, angles, and conformation can be obtained through techniques like X-ray crystallography or computational modeling. []
Applications
a) Receptor Binding and Functional Assays: The compound can be utilized in binding assays to determine its affinity for specific GPCR subtypes. [, ] Functional assays can subsequently be employed to assess its agonist, antagonist, or allosteric modulator properties at the target receptor. [, , ] This information helps elucidate the role of the targeted receptor in specific physiological processes and can be used for developing novel therapeutics targeting those pathways. [, , ]
b) Investigating Receptor Pharmacology: 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride can be used to study the detailed pharmacology of specific GPCRs, including their interactions with different ligands and the impact of receptor mutations on ligand binding and signaling. [, , ] This information helps understand the structural determinants of receptor-ligand interactions and can guide the development of more selective and efficacious therapeutics. [, ]
c) Development of Novel Therapeutics: 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride can serve as a lead compound for developing novel therapeutics targeting specific GPCRs involved in diseases like cancer, inflammatory disorders, or neurological conditions. [, , , , ] Further structural modifications and optimization can improve its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
Compound Description: 2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide (Compound I) is the subject of a pharmaceutical composition patent. The patent discloses various pharmaceutical formulations of Compound I intended for oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, intravenous, or intramuscular administration. [] The composition includes Compound I or a pharmaceutically acceptable salt alongside a pharmaceutically acceptable carrier. [] Dosage information is also provided, with the oral or rectal administration containing 50 to 400 mg per dose and other routes of administration containing up to 200 mg per dose. []
Relevance: This compound shares a significant structural similarity with 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride. Both compounds feature a 1-methylpiperidine-4-carbonyl group linked to a pyridinyl ring. The primary difference lies in the substituent attached to the pyridine ring, with Compound I featuring a 2,4,6-trifluorobenzamide group while the target compound has a 1-methylpiperazine group. This close structural resemblance suggests potential similarities in their biological activities or targeting pathways. []
Compound Description: This compound is presented in a patent focusing on its novel crystalline forms (A and B) and their production methods. [] These forms are intended for use in medications targeting disorders mediated by the anaplastic lymphoma kinase, including various cancers such as anaplastic large cell lymphoma, inflammatory myofibrolastic tumor, sarcoma, and lung cancer. [] The crystalline forms are characterized by X-ray powder diffraction indices and infrared radiation absorption bands. [] Form A has a melting point of 174°C and a decomposition temperature above 250°C, while Form B has a melting point of 162°C with a similar decomposition temperature. [] Notably, these forms demonstrate improved bioavailability compared to the salt form, resulting in a 3-fold increase in plasma concentration. []
Relevance: While not directly sharing the core structure of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride, this compound belongs to the same broader category of piperidine derivatives. Both compounds feature a piperidine ring with various substituents attached, highlighting the versatility of this scaffold in pharmaceutical development. This suggests both compounds may share similar pharmacological properties or target related biological pathways despite their structural differences. []
4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic acid butyl ester (ACT-246475) and its prodrug ACT-281959
Compound Description: ACT-246475 (30d) and its prodrug ACT-281959 (45) are potent P2Y12 receptor antagonists. [] These compounds were developed in response to the need for P2Y12 antagonists with full antiplatelet efficacy and a reduced risk of major bleeding. [] The key structural modification involved replacing a carboxylic acid group with a phosphonic acid, leading to enhanced potency and low in vivo clearance in rats and dogs. [] Due to the low bioavailability of 30d, the bis((isopropoxycarbonyl)oxy)methyl ester prodrug 45 was developed. [] Both compounds showed efficacy in rat thrombosis models, with 30d demonstrating a wider therapeutic window compared to clopidogrel in a surgical blood loss model. []
Relevance: Both ACT-246475 and 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride incorporate a piperazine ring within their structure. The presence of this common moiety suggests potential similarities in their pharmacokinetic properties or interactions with biological targets. Although their specific target receptors differ, the shared piperazine ring may contribute to common features in their overall pharmacological profile. []
Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). [] Its development involved optimizing the potency and in vivo efficacy of lead compounds featuring keto-benzimidazole moieties. [] Replacing the morpholine and N-acetyl piperazine rings of the lead compounds with tetrahydropyran and N-acetyl piperidine, respectively, significantly increased biochemical potency. [] AMG 579 demonstrated excellent target occupancy in the brain, achieving 86-91% occupancy of PDE10A at a dose of 10 mg/kg. [] It also showed robust dose-dependent efficacy in a preclinical behavioral model. []
Relevance: Although AMG 579 and 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride do not share the same core structure, they both belong to the broader class of piperidine derivatives. The common presence of a piperidine ring within their structures suggests potential similarities in their pharmacokinetic properties or interactions with biological targets. This shared structural motif highlights the versatility of the piperidine scaffold in designing pharmaceutical agents with diverse pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.